Tartaric anhydride dibenzoate

Process Chemistry Reaction Engineering Industrial Scale-Up

Ensuring reproducible chiral resolution at scale? Tartaric anhydride dibenzoate (CAS 17637-11-5) is the directly activated precursor to DBTA, the industry-standard acidic resolving agent for racemic amines. Its unique C₂-symmetric scaffold enables predictable stereodiscrimination via hydrophobic π-stacking, unmatched by simpler tartaric derivatives. Quantified pseudo-first-order kinetics (110-120 °C) allow confident continuous-process design. • Direct one-pot hydrolysis to DBTA reduces unit operations. • Distinct reactivity profile versus diacetyl or di-p-toluoyl analogs. • Reliable supply for CMOs scaling from kilo to ton.

Molecular Formula C18H12O7
Molecular Weight 340.3 g/mol
CAS No. 17637-11-5
Cat. No. B096273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTartaric anhydride dibenzoate
CAS17637-11-5
Molecular FormulaC18H12O7
Molecular Weight340.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC2C(C(=O)OC2=O)OC(=O)C3=CC=CC=C3
InChIInChI=1S/C18H12O7/c19-15(11-7-3-1-4-8-11)23-13-14(18(22)25-17(13)21)24-16(20)12-9-5-2-6-10-12/h1-10,13-14H
InChIKeyOXIKRMSPXYQFOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tartaric Anhydride Dibenzoate (CAS 17637-11-5): What Scientists and Procurement Teams Need to Know


Tartaric anhydride dibenzoate (CAS 17637-11-5), also referred to as (+)-dibenzoyl-L-tartaric anhydride or O,O′-dibenzoyltartaric anhydride [1], is a C₂-symmetric chiral anhydride derived from L-tartaric acid via benzoylation and dehydration [2]. With molecular formula C₁₈H₁₂O₇, molecular weight 340.3 g/mol, and melting point approximately 174 °C [3], this compound serves primarily as an activated acylating reagent and a precursor to O,O′-dibenzoyltartaric acid (DBTA), one of the most widely used acidic resolving agents in pharmaceutical chiral resolution [4]. It is registered under ECHA with EC number 241-621-9 and classified as an intermediate for research and industrial use [1].

Why Tartaric Anhydride Dibenzoate (CAS 17637-11-5) Cannot Be Casually Substituted with Generic Chiral Anhydrides


Although multiple chiral anhydrides and tartaric acid derivatives are commercially available as resolving agents or chiral auxiliaries, direct substitution is scientifically unsound. Tartaric anhydride dibenzoate occupies a specific functional niche as both an activated acylating agent (due to its anhydride moiety) and a source of the dibenzoyl-tartrate chiral scaffold [1]. Unlike diacetyl tartaric anhydride, which lacks the extended aromatic π-system of benzoyl groups , or di-p-toluoyl tartaric anhydride, which introduces methyl substituents that alter both solubility and stereodiscrimination [2], the dibenzoyl variant provides a distinct balance of crystallinity, π-stacking capability, and hydrogen-bonding potential [3]. Furthermore, the kinetic behavior of this compound—specifically its pseudo-first-order reaction kinetics during synthesis and hydrolysis—differs quantitatively from other O-acyltartaric anhydrides, impacting process reproducibility and yield consistency in industrial settings [1].

Tartaric Anhydride Dibenzoate (CAS 17637-11-5): Quantitative Evidence for Scientific Selection and Procurement Decisions


Reaction Kinetics: Quantitative Pseudo-First-Order Parameters for Continuous Reactor Design

Kinetic studies establish that dibenzoyl-L-tartaric anhydride synthesis proceeds via pseudo-first-order kinetics under industrially relevant conditions (110–120 °C) [1]. This quantitative kinetic characterization is not available for the diacetyl analog under comparable industrial process conditions, limiting the ability to design continuous reactors or predict yield outcomes when substituting alternatives .

Process Chemistry Reaction Engineering Industrial Scale-Up

Solvent Incorporation and Crystal Engineering: Distinct Salt-Formation Behavior of DBTA-Derived Diastereomers

Single-crystal analysis reveals that O,O′-dibenzoyltartaric acid (the hydrolysis product of tartaric anhydride dibenzoate) forms ethanol solvates upon salt formation, whereas the closely related di-p-toluoyl-D-tartaric acid (D-DTTA) also yields ethanol solvates, but di-o-toluoyl-D-tartaric acid (D-DOTA) forms a hydrated crystal form [1]. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) indicate solvent loss at approximately 170 °C for these solvates, highlighting relatively strong hydrogen-bonding interactions that are specific to the benzoyl-substituted scaffold [1].

Chiral Resolution Crystal Engineering Diastereomeric Salt Formation

Comparative Resolution Performance: DBTA Versus Mandelic Acid and Tartaric Acid in Model Amino Acid Resolution

In a head-to-head comparison of three acidic resolving agents for the model compound DL-serine, 2,3-dibenzoyl-L-tartaric acid (DBTA) was evaluated alongside L-(+)-mandelic acid and L-(+)-tartaric acid [1]. The solid-phase behavior of each diastereomeric salt pair was analyzed experimentally using phase diagrams, revealing that DBTA exhibits a distinctly different crystallization trajectory and diastereomeric salt stability profile compared to the simpler L-tartaric acid scaffold [1]. While quantitative phase diagram data are reported in the full article, the study concludes that the choice of resolving agent critically affects yield, chemical purity, and diastereomeric excess—with DBTA providing a different solubility-differentiation profile than unsubstituted tartaric acid due to the hydrophobic benzoyl substituents [1].

Diastereomeric Salt Resolution Amino Acid Resolution Pharmaceutical Intermediate

Synthetic Accessibility: Direct One-Pot Hydrolysis for Efficient DBTA Manufacturing

An efficient, direct, one-pot hydrolysis of O,O′-dibenzoyltartaric anhydride has been demonstrated, enabling a complete and streamlined method for manufacturing O,O′-dibenzoyltartaric acid (DBTA) [1]. This synthetic route avoids intermediate isolation and reduces processing steps compared to multi-stage protocols. In contrast, alternative resolving agents such as di-p-toluoyl tartaric acid require distinct synthetic pathways that may involve additional purification or different starting materials [2].

Process Chemistry Manufacturing Efficiency Scale-Up

Tartaric Anhydride Dibenzoate (CAS 17637-11-5): Validated Application Scenarios for Scientific and Industrial Use


Industrial-Scale Manufacture of O,O′-Dibenzoyltartaric Acid (DBTA) via One-Pot Hydrolysis

Tartaric anhydride dibenzoate serves as the direct precursor to DBTA, a primary acidic resolving agent for racemic amine compounds including pharmaceutical intermediates. The one-pot hydrolysis protocol demonstrated in process chemistry literature enables streamlined manufacturing without intermediate isolation, reducing operational complexity and improving overall yield consistency. This application is particularly relevant for contract manufacturing organizations (CMOs) and pharmaceutical chemical suppliers producing DBTA at multi-kilogram to ton scale [1].

Chiral Resolution of Racemic Pharmaceutical Bases Requiring Hydrophobic Aromatic π-Stacking

The benzoyl substituents of DBTA (derived from tartaric anhydride dibenzoate) confer hydrophobic character and π-stacking capability that distinguish it from simpler chiral acids like tartaric acid or mandelic acid . This property is exploited in the diastereomeric salt resolution of pharmaceutical bases such as ephedrine and chloramphenicol intermediates, where the aromatic benzoyl groups enhance stereodiscrimination through additional non-covalent interactions [1]. Procurement of the anhydride provides access to this specific chiral recognition profile.

Continuous-Flow Manufacturing of Dibenzoyltartaric Anhydride with Predictable Kinetics

The pseudo-first-order kinetic parameters established for dibenzoyl-L-tartaric anhydride synthesis at 110–120 °C enable the rational design of continuous reactors for industrial production. Process chemists can calculate residence time distributions and predict conversion rates with quantitative confidence, a capability not currently documented for the diacetyl analog under comparable conditions [1]. This application scenario is directly relevant to process R&D teams transitioning from batch to continuous manufacturing.

Preparation of Chiral Phosphonic Acids, Phosphites, and Triflates via Crystallographic Reagent Use

(+)-Dibenzoyl-L-tartaric anhydride has been specifically employed as a crystallographic reagent for the preparation of optically active phosphonic acid derivatives, phosphites, and triflates . This application leverages the compound's ability to serve as both a chiral acylating agent and a source of stereochemical information in the resulting products. This use case is distinct from the more common resolution applications and represents a specialized synthetic niche where substitution with other tartaric anhydride derivatives would alter both reactivity and stereochemical outcome.

Technical Documentation Hub

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